molecular formula C14H18FNO3 B4552245 2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one

2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one

Cat. No.: B4552245
M. Wt: 267.30 g/mol
InChI Key: XJFUOGAMTWACND-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one is an organic compound that features a fluorophenoxy group and a morpholine ring

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one typically involves the reaction of 4-fluorophenol with 1-bromo-4-chlorobutane to form 4-fluorophenoxybutane. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-fluorophenoxy)-1-(morpholin-4-yl)butanoic acid.

    Reduction: Formation of 2-(4-fluorophenoxy)-1-(morpholin-4-yl)butanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(morpholin-4-yl)butan-1-one
  • 2-(4-Bromophenoxy)-1-(morpholin-4-yl)butan-1-one
  • 2-(4-Methylphenoxy)-1-(morpholin-4-yl)butan-1-one

Uniqueness

2-(4-Fluorophenoxy)-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the fluorine atom, which can enhance the compound’s lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-2-13(14(17)16-7-9-18-10-8-16)19-12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFUOGAMTWACND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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